molecular formula C10H14N2O2 B13485723 Methyl 3-((5-methylpyridin-2-yl)amino)propanoate

Methyl 3-((5-methylpyridin-2-yl)amino)propanoate

Cat. No.: B13485723
M. Wt: 194.23 g/mol
InChI Key: XDJBXYLCBIQGKX-UHFFFAOYSA-N
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Description

Methyl 3-((5-methylpyridin-2-yl)amino)propanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-methylpyridin-2-yl)amino)propanoate typically involves the reaction of 5-methyl-2-aminopyridine with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-methylpyridin-2-yl)amino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((5-methylpyridin-2-yl)amino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((5-methylpyridin-2-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-2-ylamino)propanoate
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate

Uniqueness

Methyl 3-((5-methylpyridin-2-yl)amino)propanoate is unique due to the presence of the 5-methylpyridin-2-yl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-[(5-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H14N2O2/c1-8-3-4-9(12-7-8)11-6-5-10(13)14-2/h3-4,7H,5-6H2,1-2H3,(H,11,12)

InChI Key

XDJBXYLCBIQGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NCCC(=O)OC

Origin of Product

United States

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